molecular formula C4H2Cl6O2 B085311 2,2,2-Trichloroethyl trichloroacetate CAS No. 13686-37-8

2,2,2-Trichloroethyl trichloroacetate

Cat. No.: B085311
CAS No.: 13686-37-8
M. Wt: 294.8 g/mol
InChI Key: OVWJHIPCOQWHEU-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl trichloroacetate (CAS 13686-37-8) is a highly chlorinated ester derived from trichloroacetic acid and 2,2,2-trichloroethanol. Its molecular formula is C₄H₂Cl₆O₂, with a molecular weight of approximately 294.7 g/mol (calculated from ). The compound features dual trichloromethyl groups, enhancing its electron-withdrawing properties and reactivity.

Properties

IUPAC Name

2,2,2-trichloroethyl 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWJHIPCOQWHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281829
Record name 2,2,2-trichloroethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13686-37-8
Record name NSC23192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloroethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and differences between 2,2,2-trichloroethyl trichloroacetate and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₄H₂Cl₆O₂ 294.7 13686-37-8 Dual trichloromethyl groups; high chlorine content enhances stability and reactivity. Specialized protecting group in organic synthesis (hypothesized) .
Ethyl trichloroacetate C₄H₅Cl₃O₂ 191.44 515-84-4 Simple ester; stabilized with epoxy resin. Intermediate in pharmaceuticals and agrochemicals; lab reagent .
Methyl trichloroacetate C₃H₃Cl₃O₂ 177.41 598-99-2 Methyl ester derivative; volatile liquid. High-purity intermediate for fine chemicals .
Sodium trichloroacetate C₂Cl₃NaO₂ 185.37 650-51-1 Water-soluble salt; strong acidity (pKa ~0.7). Herbicide; reagent in Cannizzaro reactions .

Detailed Comparative Analysis

Reactivity and Stability

  • This compound : The high chlorine content likely increases resistance to hydrolysis compared to ethyl or methyl esters, making it suitable for harsh reaction conditions. However, the electron-withdrawing nature of Cl atoms may enhance susceptibility to nucleophilic attack .
  • Ethyl/Methyl trichloroacetate : Less sterically hindered than the trichloroethyl variant, enabling faster reaction kinetics in esterification or transesterification. Ethyl trichloroacetate’s stability is improved by epoxy resin additives .
  • Sodium trichloroacetate : Ionic nature allows rapid dissociation in aqueous media, facilitating use in deprotection or precipitation reactions .

Research Findings

  • Toxicity Studies : Trichloroacetic acid (TCA), a hydrolysis product of these esters, induces oxidative stress and DNA damage in rodent models, with metabolic pathways involving conjugation to glutathione .
  • Synthetic Utility: Sodium trichloroacetate participates in Cannizzaro reactions, producing sodium trichloroacetate and 2,2,2-trichloroethanol, highlighting its role in asymmetric synthesis .
  • Stability : Ethyl trichloroacetate’s epoxy resin stabilization () contrasts with methyl derivatives’ volatility, impacting storage and handling protocols .

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